(1S)-3,3-Difluorocyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-3,3-Difluorocyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with two fluorine atoms and a hydroxyl group
Scientific Research Applications
(1S)-3,3-Difluorocyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Safety and Hazards
Future Directions
The future directions for research or applications of “(1S)-3,3-Difluorocyclopentan-1-ol” are not mentioned in the search results . The potential uses of this compound would likely depend on its physical and chemical properties, as well as the specific field of study or industry in which it is being used.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-3,3-Difluorocyclopentan-1-ol typically involves the fluorination of cyclopentanone derivatives. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction proceeds under mild conditions, often at room temperature, to yield the desired difluorinated product.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(1S)-3,3-Difluorocyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a difluorocyclopentane.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or lithium aluminum hydride (LiAlH₄).
Major Products
Oxidation: Formation of 3,3-difluorocyclopentanone or 3,3-difluorocyclopentanoic acid.
Reduction: Formation of 3,3-difluorocyclopentane.
Substitution: Formation of various substituted cyclopentane derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of (1S)-3,3-Difluorocyclopentan-1-ol involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in specific biochemical pathways. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluorocyclopentanone: Similar structure but lacks the hydroxyl group.
3,3-Difluorocyclopentane: Similar structure but lacks the hydroxyl group and is fully saturated.
3-Fluorocyclopentanol: Contains only one fluorine atom and a hydroxyl group.
Uniqueness
(1S)-3,3-Difluorocyclopentan-1-ol is unique due to the presence of both fluorine atoms and a hydroxyl group on the cyclopentane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(1S)-3,3-difluorocyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O/c6-5(7)2-1-4(8)3-5/h4,8H,1-3H2/t4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEMHKAZXAHULD-BYPYZUCNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C[C@H]1O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.